molecular formula C22H22N2O5S B2360469 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 896313-29-4

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2360469
CAS No.: 896313-29-4
M. Wt: 426.49
InChI Key: IRUGXSLUUXNGHP-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide is a synthetic compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49. This compound has been extensively studied for its potential therapeutic applications.

Preparation Methods

The preparation of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves several synthetic routes. One common method includes the reaction of 2-furyl and phenylsulfonyl ethyl intermediates with 4-methylbenzyl ethanediamide under specific reaction conditions. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide can be compared with other similar compounds, such as:

    N-(4-methylbenzyl)-N’-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide: This compound has similar structural features and applications in scientific research.

The uniqueness of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUGXSLUUXNGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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